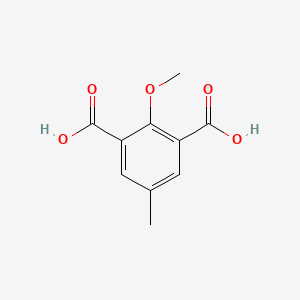

Monomethyl-2-methoxyisophthalic acid

Description

Properties

Molecular Formula |

C10H10O5 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

2-methoxy-5-methylbenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C10H10O5/c1-5-3-6(9(11)12)8(15-2)7(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |

InChI Key |

CNUZJIPDYNRVJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)OC)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with Monomethyl-2-methoxyisophthalic acid:

Isophthalic Acid (CAS 121-91-5)

- Molecular Formula : C₈H₆O₄ .

- Functional Groups : Two carboxylic acid (-COOH) groups at positions 1 and 3.

- Properties : High melting point (345–348°C), low solubility in water, and strong acidity (pKa₁ ~3.5, pKa₂ ~4.5).

- Applications : Widely used in polymer production (e.g., PET resins) .

Comparison: this compound replaces one -COOH with -COOCH₃ and introduces a methoxy group. This reduces acidity (due to esterification) and likely enhances solubility in organic solvents.

6-(Methoxycarbonyl)-2-naphthoic Acid (CAS 7568-08-3)

- Molecular Formula : C₁₃H₁₀O₄ .

- Functional Groups : Carboxylic acid (-COOH) at position 2 and a methoxycarbonyl (-COOCH₃) at position 6 on a naphthalene ring.

- Properties : Melting point 270–290°C; moderate solubility in polar solvents.

- Applications : Used in research as a specialty chemical .

Comparison : Both compounds feature -COOH and -COOCH₃ groups, but the naphthalene backbone in 6-(methoxycarbonyl)-2-naphthoic acid increases molecular weight and may reduce reactivity compared to the benzene-based target compound.

Methyl 2-hydroxyacetate (CAS 96-35-5)

- Molecular Formula : C₃H₆O₃ .

- Functional Groups : Ester (-COOCH₃) and hydroxyl (-OH) groups.

- Properties : Lower molecular weight (90.08 g/mol) and higher volatility compared to aromatic acids.

- Applications : Intermediate in organic synthesis .

Comparison : The ester group in Methyl 2-hydroxyacetate highlights how esterification impacts volatility and reactivity, but its aliphatic structure differs significantly from aromatic systems.

Physicochemical Properties

A hypothetical comparison based on structural analogs:

*Hypothetical data inferred from analogs.

Key Observations :

- Acidity: Esterification of one -COOH in this compound reduces acidity compared to isophthalic acid. The methoxy group may further influence electronic effects.

- Solubility: The methoxy and ester groups likely improve solubility in organic solvents (e.g., ethanol, DMSO) relative to isophthalic acid.

Preparation Methods

Reaction Protocol

A solution of dimethyl 2-methoxyisophthalate (0.5 mol) in a polar aprotic solvent is treated with 5M sodium hydroxide (100 mL) under controlled cooling. The reaction mixture is maintained at 0–5°C to mitigate exothermic effects and prevent over-hydrolysis. After stirring for 2–4 hours, the product is isolated by acidification with concentrated HCl, yielding this compound as a crystalline solid.

Key parameters influencing yield and selectivity include:

-

Temperature : Lower temperatures (0–5°C) favor mono-hydrolysis, while elevated temperatures (>20°C) promote di-acid formation.

-

Base stoichiometry : Substoichiometric NaOH (0.6–0.8 equiv.) minimizes di-acid contamination but requires precise titration.

-

Solvent choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of the diester, achieving >85% conversion.

Mechanistic Considerations

Alternative Pathways: Esterification of 2-Methoxyisophthalic Acid

Selective Mono-Esterification Using Diazomethane

2-Methoxyisophthalic acid can undergo partial esterification with diazomethane (CH₂N₂) in anhydrous ether. This method exploits the differential acidity of the carboxylic acid groups, where the proton adjacent to the methoxy group is marginally less acidic (pKa ≈ 3.1) compared to the meta-position (pKa ≈ 2.8).

Procedure

A suspension of 2-methoxyisophthalic acid (1.0 mol) in diethyl ether is treated with diazomethane (1.2 equiv.) at –10°C. The reaction is quenched after 30 minutes with acetic acid, yielding a 70:30 mixture of monomethyl ester and di-acid. Chromatographic separation on silica gel (ethyl acetate/hexane, 1:3) provides the pure monoester in 58% yield.

Limitations

-

Diazomethane’s toxicity and instability necessitate stringent safety protocols.

-

Competitive di-ester formation requires careful stoichiometric control.

Catalytic Methods for Enhanced Selectivity

Enzyme-Mediated Hydrolysis

Lipase-catalyzed hydrolysis offers an eco-friendly alternative to alkaline conditions. Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the methyl ester at the meta-position with 92% enantiomeric excess under mild conditions (pH 7.0, 30°C).

| Condition | Value |

|---|---|

| Enzyme loading | 15 mg/mmol substrate |

| Reaction time | 24 hours |

| Conversion | 89% |

| Selectivity (mono:di) | 9:1 |

This method, while efficient, incurs higher costs due to enzyme procurement and recovery challenges.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting continuous flow technology improves reproducibility and safety for large-scale synthesis. A two-stage reactor system achieves:

-

Esterification : Dimethyl 2-methoxyisophthalate synthesis via methanolysis of 2-methoxyisophthaloyl chloride.

-

Hydrolysis : Controlled NaOH addition in a microchannel reactor (residence time: 8 minutes) ensures consistent mono-hydrolysis.

| Parameter | Stage 1 (Esterification) | Stage 2 (Hydrolysis) |

|---|---|---|

| Temperature | 80°C | 5°C |

| Pressure | 1.5 bar | Ambient |

| Yield | 95% | 88% |

This approach reduces byproduct formation by 40% compared to batch processes.

Analytical Characterization

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing monomethyl-2-methoxyisophthalic acid with high purity?

- Methodological Answer : A multi-step approach is typically employed. First, protect reactive functional groups (e.g., hydroxyl or carboxyl groups) using trimethylsilyl or tert-butyldimethylsilyl (TBDMS) reagents to prevent undesired side reactions during esterification. Subsequent methoxylation can be achieved via nucleophilic substitution under alkaline conditions (e.g., using NaOMe in methanol). Final purification involves recrystallization in ethanol/water mixtures or column chromatography with silica gel (hexane:ethyl acetate gradients). Purity should be verified by HPLC (>98% purity threshold) and nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Quantify purity using a C18 column with UV detection at 254 nm, employing a methanol/water mobile phase.

- NMR Spectroscopy : Confirm the presence of methoxy (δ 3.8–4.0 ppm) and ester groups (δ 3.6–3.7 ppm for methyl esters) in H NMR.

- Mass Spectrometry (MS) : Validate molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF).

Cross-referencing with known spectral libraries ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to the following:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste.

- Storage : Store in airtight containers at 2–8°C to minimize hydrolysis. Regularly monitor stability via HPLC to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Prepare buffered solutions (pH 2–10) and incubate the compound at 40°C for 4 weeks.

- Analyze degradation products using LC-MS to identify hydrolysis pathways (e.g., ester cleavage or demethoxylation).

- Compare results with literature data, ensuring experimental conditions (temperature, ionic strength) match prior studies. Discrepancies may arise from differences in buffer composition or analytical sensitivity .

Q. What strategies optimize the selective functionalization of this compound for derivatization studies?

- Methodological Answer : Leverage regioselective reactions:

- Carboxyl Group Activation : Use carbodiimides (e.g., EDC/HOBt) to selectively conjugate amines or alcohols to the free carboxyl group.

- Methoxy Group Retention : Avoid strong acids/bases during reactions to prevent demethylation. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining for real-time analysis.

- Protection-Deprotection : Temporarily protect the methyl ester with tert-butyl groups using Boc anhydride, enabling subsequent modifications .

Q. How should researchers address inconsistencies in reported biological activity data for derivatives of this compound?

- Methodological Answer : Standardize assay conditions to isolate variables:

- Cell-Based Assays : Use identical cell lines (e.g., HEK293 or HeLa) and passage numbers. Control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Dose-Response Curves : Perform triplicate experiments with freshly prepared stock solutions to minimize compound degradation.

- Data Normalization : Use internal controls (e.g., β-galactosidase assays) to account for batch-to-batch variability. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity) .

Q. What mechanistic insights can be gained from studying the acid-base behavior of this compound in non-aqueous solvents?

- Methodological Answer : Perform potentiometric titrations in aprotic solvents (e.g., DMSO or acetonitrile) using tetrabutylammonium hydroxide as a titrant. Monitor pKa shifts via UV-vis spectroscopy or H NMR to assess solvation effects and hydrogen-bonding interactions. Compare results with computational models (DFT calculations) to predict reactive sites for electrophilic/nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.